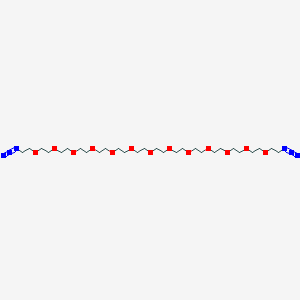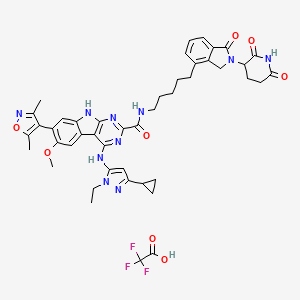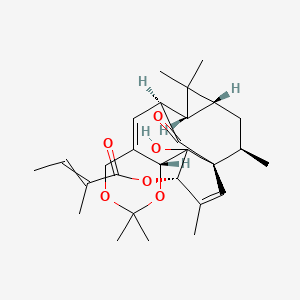
Ingenol 5,20-Acetonide-3-O-angelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ingenol 5,20-Acetonide-3-O-angelate is a natural compound derived from plants, specifically from the Gramineae family. It is a diterpenoid, a class of chemical compounds composed of four isoprene units and often found in plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ingenol 5,20-Acetonide-3-O-angelate can be synthesized through a series of chemical reactions involving the modification of ingenol, another diterpenoid. The synthesis typically involves the protection of hydroxyl groups, followed by acylation and deprotection steps. Common reagents used in these reactions include acetic anhydride, pyridine, and dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, followed by purification processes. The compound is typically isolated from plants using solvents like ethanol or ether, and further purified using techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Ingenol 5,20-Acetonide-3-O-angelate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or ketones, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Ingenol 5,20-Acetonide-3-O-angelate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Medicine: It has shown potential in the treatment of certain skin conditions and cancers.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ingenol 5,20-Acetonide-3-O-angelate involves the activation of protein kinase C (PKC) and the subsequent modulation of various signaling pathways. This activation leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of cell proliferation. The compound also affects the expression of genes involved in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
Ingenol 5,20-Acetonide-3-O-angelate is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Ingenol: A precursor to this compound with similar biological activities.
Ingenol 3-Angelate: Another derivative of ingenol with distinct biological properties.
Ingenol-3,45,20-diacetonide: A compound with similar chemical structure but different biological activities.
This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C28H38O6 |
|---|---|
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/t16-,18+,19-,20+,22+,23-,27+,28?/m1/s1 |
InChI-Schlüssel |
STFFIQHUWFISBB-ZFUJAFNPSA-N |
Isomerische SMILES |
CC=C(C)C(=O)O[C@H]1C(=C[C@@]23C1([C@H]4C(=C[C@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


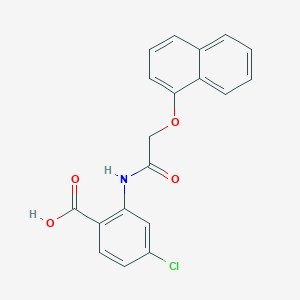
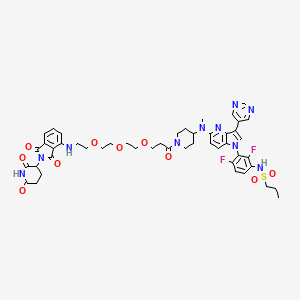
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one](/img/structure/B15073808.png)
![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
![Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
![3-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole](/img/structure/B15073827.png)
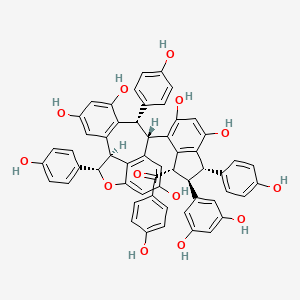
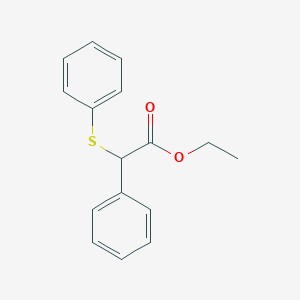

![1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile](/img/structure/B15073845.png)
